molecular formula C11H21N3 B6344528 1-(Octan-2-yl)-1H-pyrazol-4-amine CAS No. 1240570-54-0

1-(Octan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B6344528
CAS No.: 1240570-54-0
M. Wt: 195.30 g/mol
InChI Key: LUNBDTIRNISKRH-UHFFFAOYSA-N
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Description

1-(Octan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features an octan-2-yl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

The synthesis of 1-(Octan-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of octan-2-yl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through cyclization and subsequent amination steps. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

1-(Octan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazoles.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.

    Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(Octan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Octan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-(Octan-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(Octan-2-yl)-1H-pyrazol-3-amine: This compound differs in the position of the amine group on the pyrazole ring, which can affect its chemical reactivity and biological activity.

    1-(Octan-2-yl)-1H-pyrazol-5-amine: Another positional isomer with the amine group at the 5-position, leading to different properties and applications.

    1-(Octan-2-yl)-1H-pyrazol-4-carboxamide: This compound features a carboxamide group instead of an amine, which can significantly alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-octan-2-ylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3/c1-3-4-5-6-7-10(2)14-9-11(12)8-13-14/h8-10H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNBDTIRNISKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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